(S)-(+)-1-Indanol chemical properties and structure
(S)-(+)-1-Indanol chemical properties and structure
An In-depth Technical Guide to (S)-(+)-1-Indanol: Properties, Structure, and Synthetic Applications
Authored by: A Senior Application Scientist
Introduction
(S)-(+)-1-Indanol, a chiral benzo-fused cyclic alcohol, is a molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis.[1][2][3] Its rigid structure and defined stereochemistry make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, stereochemical structure, and key synthetic methodologies, with a focus on practical applications for researchers and drug development professionals. A notable application of (S)-(+)-1-Indanol is its role as a precursor in the synthesis of rasagiline mesylate, a therapeutic agent for Parkinson's disease.[1][2][3][4]
Structural Elucidation and Stereochemistry
(S)-(+)-1-Indanol, systematically named (1S)-2,3-dihydro-1H-inden-1-ol, possesses a single stereocenter at the C1 position of the indane ring system.[5] The "(S)" designation denotes the absolute configuration at this chiral carbon, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right. The fusion of the benzene ring to the cyclopentanol moiety imparts a conformational rigidity that is crucial for its utility as a chiral auxiliary and in stereoselective synthesis.
The precise three-dimensional arrangement of atoms is fundamental to its chemical behavior and interactions with other chiral molecules. Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) have been employed to study its solid-state structure and the influence of crystal packing on its chiroptical properties.[6][7]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of (S)-(+)-1-Indanol are summarized below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 25501-32-0 | [5][8][9] |
| Molecular Formula | C₉H₁₀O | [5][10] |
| Molecular Weight | 134.18 g/mol | [9][11] |
| Appearance | White to slightly yellow crystalline solid | [12][13] |
| Melting Point | 69-73 °C | [3][8][9] |
| Boiling Point | 128 °C at 12 mm Hg | [13] |
| Optical Rotation | [α]²⁰/D +30° (c=2 in chloroform) | [9] |
| Solubility | Soluble in water (10 g/L at 20°C), ethanol, and benzene. | [12][13] |
| Density | 1.161 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for the structural confirmation and purity assessment of (S)-(+)-1-Indanol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Key signals for 1-indanol include multiplets for the aromatic protons, a triplet for the hydroxyl proton, and distinct signals for the benzylic and aliphatic protons of the five-membered ring.[14][15]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. For 1-indanol, this includes distinct peaks for the aromatic carbons, the carbinol carbon (C1), and the two methylene carbons of the cyclopentyl ring.[14]
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[16][17] Aromatic C-H stretching is typically observed above 3000 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For 1-indanol, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (134.18).[16][17]
Asymmetric Synthesis of (S)-(+)-1-Indanol
The enantioselective synthesis of (S)-(+)-1-Indanol is of paramount importance, and several reliable methods have been developed. The most prominent chemical method is the asymmetric reduction of the prochiral ketone, 1-indanone.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to chiral alcohols.[18][19][20] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a borane source such as borane-dimethyl sulfide (BMS) or borane-THF complex.[19][20] The CBS reduction is highly predictable, efficient, and typically affords high enantiomeric excess (ee).[19]
The efficacy of the CBS reduction stems from a well-defined catalytic cycle that ensures face-selective hydride delivery to the ketone.
-
Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom.[18][20]
-
Ketone Coordination: The prochiral ketone (1-indanone) then coordinates to the Lewis acidic endocyclic boron of the catalyst-borane complex. This coordination occurs preferentially from the sterically less hindered face of the ketone.[18][20]
-
Stereoselective Hydride Transfer: A face-selective, intramolecular hydride transfer from the activated borane to the carbonyl carbon occurs through a six-membered ring transition state.[19][20]
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated to participate in another cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol, (S)-(+)-1-Indanol.[20]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
1-Indanone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents). The flask is purged with nitrogen and cooled to 0°C in an ice bath.
-
Borane Addition: Borane-dimethyl sulfide complex (e.g., 0.6 equivalents) is added dropwise to the catalyst solution while maintaining the temperature below 5°C. The mixture is stirred for 10-15 minutes.
-
Substrate Addition: A solution of 1-indanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C. The reaction must be conducted under anhydrous conditions as water can significantly decrease the enantiomeric excess.[18][20]
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C to destroy any excess borane.
-
Workup: The mixture is warmed to room temperature and 1 M HCl is added. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with water, brine, and then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure (S)-(+)-1-Indanol.
Biocatalytic Synthesis
An alternative, environmentally friendly approach to (S)-(+)-1-Indanol is through biocatalytic asymmetric reduction of 1-indanone.[1][2] This method utilizes whole-cell biocatalysts, such as Lactobacillus paracasei, or isolated enzymes (ketoreductases).[1][2] Biocatalytic methods offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced waste generation, making them an attractive option for industrial-scale production.[4] For instance, the use of Lactobacillus paracasei BD71 has been reported to produce (S)-1-indanol in high yield (93%) and excellent enantiomeric purity.[1][2][4]
Caption: General workflow for the biocatalytic synthesis of (S)-1-indanol.
Applications in Drug Development
The primary application of (S)-(+)-1-Indanol is as a chiral intermediate in the pharmaceutical industry. Its rigid stereochemical structure is transferred to the final active pharmaceutical ingredient (API), which is critical for its pharmacological activity. Beyond its use in the synthesis of rasagiline, derivatives of indanol, such as cis-1-amino-2-indanol, are crucial components in the synthesis of HIV protease inhibitors like Indinavir.[21][22]
Safety and Handling
(S)-(+)-1-Indanol is classified as harmful if swallowed and causes skin and serious eye irritation.[5][10][23] It may also cause respiratory irritation.[10][23]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[23][24]
-
Handling: Use only in a well-ventilated area and avoid breathing dust.[12][24] Avoid formation of dust and aerosols.[24][25]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[12][25]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[12][24] If on skin, wash with plenty of water.[24] If swallowed, seek medical assistance.[24]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[23][25]
References
- Corey–Itsuno reduction - Wikipedia.
- Corey-Bakshi-Shib
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry.
- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
- CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism.
- (S)-(+)-1-Indanol | 25501-32-0 - ChemicalBook.
- Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71.
- MSDS - 1-Indanol - KM Pharma Solution Priv
- Full article: Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71 - Taylor & Francis Online.
- Biocatalytic asymmetric synthesis of ( S )-1-indanol using Lactobacillus paracasei BD71.
- (1S)-2,3-dihydro-1H-inden-1-ol - PubChem.
- 1-INDANOL 6351-10-6 wiki - Guidechem.
- 1-Indanol | C9H10O | CID 22819 - PubChem.
- 1-INDANOL | 6351-10-6 - ChemicalBook.
- SAFETY D
- (S)-(+)-1-Indanol - LookChem.
- SAFETY D
- (S)‐(+)‐1‐Indanol with atom numbering.
- (S)-(+)-1-Indanol 99 25501-32-0 - Sigma-Aldrich.
- Lewis formulae of (S)-(+)-1-indanol (1) and (1S,2S)-trans-1,2-cyclohexanediol (2).
- 1-INDANOL(6351-10-6) 1H NMR spectrum - ChemicalBook.
- 1-Indanol - Optional[1H NMR] - Spectrum - SpectraBase.
- (S)-(+)-1-Indanol | CAS 25501-32-0 | SCBT - Santa Cruz Biotechnology.
- cis-1-Amino-2-indanol in drug design and applic
- cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes | Request PDF - ResearchG
- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. (1S)-2,3-dihydro-1H-inden-1-ol | C9H10O | CID 6971242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (S)-(+)-1-Indanol | 25501-32-0 [chemicalbook.com]
- 9. (S)-(+)-1-茚醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 14. 1-INDANOL(6351-10-6) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 17. lehigh.edu [lehigh.edu]
- 18. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. cis-1-Amino-2-indanol in drug design and applications to asymmetric processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fishersci.fi [fishersci.fi]
- 24. kmpharma.in [kmpharma.in]
- 25. sigmaaldrich.com [sigmaaldrich.com]
